molecular formula C8H16O B1346704 Cycloheptanemethanol CAS No. 4448-75-3

Cycloheptanemethanol

Cat. No. B1346704
CAS RN: 4448-75-3
M. Wt: 128.21 g/mol
InChI Key: BMCQFFXPECPDPS-UHFFFAOYSA-N
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Description

Cycloheptanemethanol is a cyclic alcohol that consists of a seven-membered ring with a hydroxyl group (-OH) attached to one of the ring carbons1. It has a molecular formula of C8H16O and a molecular weight of 128.21 g/mol23.



Synthesis Analysis

I’m sorry, but I couldn’t find specific information on the synthesis of Cycloheptanemethanol. However, cyclohexane, a similar compound, can be oxidized under mild conditions to produce cyclohexanone4. This might suggest potential pathways for the synthesis of Cycloheptanemethanol, but further research would be needed to confirm this.



Molecular Structure Analysis

The IUPAC name for Cycloheptanemethanol is cycloheptylmethanol2. The InChI representation of its structure is InChI=1S/C8H16O/c9-7-8-5-3-1-2-4-6-8/h8-9H,1-7H223. The Canonical SMILES representation is C1CCCC(CC1)CO2.



Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving Cycloheptanemethanol. However, the related compound, cyclohexane, can undergo oxidation reactions4. This might suggest potential reactions for Cycloheptanemethanol, but further research would be needed to confirm this.



Physical And Chemical Properties Analysis

Cycloheptanemethanol has a molecular weight of 128.21 g/mol23. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 12. It also has a Rotatable Bond Count of 12. The XLogP3-AA is 2.52, which is a measure of its lipophilicity.


Scientific Research Applications

Selective Estrogen Receptor-β Agonists

Cycloheptanemethanol derivatives have been explored for their potential as selective estrogen receptor-beta agonists (SERBAs). Research has demonstrated the synthesis and efficacy of certain stereoisomers of 4-(4-hydroxyphenyl)cycloheptanemethanol in activating the estrogen receptor, with notable selectivity and effectiveness in cell-based assays (Perera et al., 2018).

Catalysis in Amino Acid Synthesis

Cycloheptanemethanol is involved in the catalysis of certain chemical reactions, such as the enantioselective Strecker amino acid synthesis. This process is vital for creating various arylglycines and has implications in synthetic chemistry and pharmaceutical development (Iyer et al., 1996).

Green Chemistry and Solvent Use

In the field of green chemistry, cycloheptanemethanol is significant as a hydrogenation product in environmentally friendly processes. For example, its synthesis from benzyl alcohol derivatives using water and compressed CO2 highlights an eco-friendly approach in chemical synthesis (Lin et al., 2012).

Methanol Synthesis Optimization

The compound plays a role in optimizing methanol synthesis processes. Studies have examined its involvement in the thermal coupling of methanol synthesis and dehydrogenation reactions, showcasing its utility in enhancing chemical production efficiency (Khademi et al., 2009).

Hydroformylation Processes

Cycloheptanemethanol is also significant in hydroformylation reactions, particularly in the study of the influence of gases like H2 and CO2 on the conversion of cyclohexene. This research contributes to understanding the roles of different gases in chemical syntheses and the production of valuable industrial chemicals (Fujita et al., 2007).

Structural and Molecular Properties

Research on cycloheptanemethanol's derivatives, such as azepane, oxepane, and thiepane, provides insights into their structural reactivity, stability, and global reactivity descriptors. This research is crucial for the development of pharmaceuticals and natural products (Unimuke et al., 2022).

Role in Coal Beneficiation

Studies on 4-Methyl cyclohexane methanol (MCHM), a related compound, have explored its use in coal beneficiation, including the investigation of transport and fate mechanisms. This research aids in understanding environmental impacts and safety measures in industrial processes (He et al., 2015).

Safety And Hazards

In case of accidental exposure to Cycloheptanemethanol, it’s recommended to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak5.


Future Directions

While I couldn’t find specific future directions for Cycloheptanemethanol, it’s worth noting that cyclic alcohols and related compounds are often of interest in scientific research and industrial applications. Further research could potentially explore new synthesis methods, reactions, and applications for Cycloheptanemethanol.


Relevant Papers
I found a few papers that might be relevant to Cycloheptanemethanol. One discusses the conformational analysis of cycloheptane and related compounds6. Another paper discusses the preparations of benzannulated cycloheptanones starting from unique binaphthyl molecular platforms7. These papers might provide further insights into the properties and potential applications of Cycloheptanemethanol.


properties

IUPAC Name

cycloheptylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c9-7-8-5-3-1-2-4-6-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCQFFXPECPDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196187
Record name Cycloheptanemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloheptanemethanol

CAS RN

4448-75-3
Record name Cycloheptanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4448-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptanemethanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptanemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cycloheptanemethanol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.447
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEPTANEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6W9ERA3AM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To an ice-cold solution of cycloheptane carboxylic acid (83 g, 0.58 mol) in THF (350 mL) was added BH3-THF (700 mL of a 1M solution in THF, 0.70 mol) dropwise. The reaction mixture was stirred at 0° C. for 30 min. After warming to room temperature, the reaction was quenched with the addition of MeOH (300 mL) initially dropwise then more quickly. The mixture was concentrated under reduced pressure. The residue was partitioned between EtOAc and aqueous NaHCO3, washed with brine, dried over MgSO4 and concentrated under reduced pressure. Purification by distillation (96° C. at 19 Torr) gave pure cycloheptylmethanol. Yield (58.3 g, 78%). 1H NMR (DMSO-d6) δ 4.36 (dt, J=3.5, 1.9 Hz, 1H), 3.13 (t, J=6.0 Hz, 2H), 1.34-1.69 (m, 11H), 1.02-1.10 (m, 2H).
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Synthesis routes and methods III

Procedure details

To a stirred solution of borane tetrahydrofuran complex (95 mL of 1.5 M solution in tetrahydrofuran/ether) under argon at 0° C. was added cycloheptanecarboxylic acid (10.05 g; 69.3 mmol) in 30 mL tetrahydrofuran. After 2 h, the mixture was quenched by careful addition of methanol and the mixture concentrated in vacuo. The residue was taken up into ethyl acetate and washed with successively with 1N HCl, saturated sodium bicarbonate and brine solutions. The organic layer was dried (sodium sulfate) filtered and concentrated in vacuo to give 9.19 g (100%) of cycloheptane methanol as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloheptanemethanol
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Cycloheptanemethanol
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Cycloheptanemethanol
Reactant of Route 4
Cycloheptanemethanol
Reactant of Route 5
Cycloheptanemethanol
Reactant of Route 6
Cycloheptanemethanol

Citations

For This Compound
34
Citations
CR Johnson, JR Medich, RL Danheiser… - Organic …, 2003 - Wiley Online Library
Preparation and use of (methoxymethoxy) methyllithium: 1‐(hydroxymethyl) cycloheptanol intermediate: 1‐[(methoxymethoxy) methyl] cycloheptanol product: 1‐[hydroxymethyl) …
Number of citations: 0 onlinelibrary.wiley.com
KLIS Perera, AM Hanson, S Lindeman, A Imhoff… - European Journal of …, 2018 - Elsevier
… While the mixture of cis- and trans-isomers 4-(4-hydroxyphenyl)cycloheptanemethanol (ISP163) proved inseparable in our hands by SiO 2 column chromatography, the four …
Number of citations: 4 www.sciencedirect.com
AC Cope, JK Hecht - Journal of the American Chemical Society, 1962 - ACS Publications
… of a mixture of cycloheptanemethanol (11.3%), 2-cycloocten-l-ol (1.8%), 3-cycloocten-l-ol (0.8%… The sample of cycloheptanemethanol from pyrolysis gave a phenylurethan with mp 64.1-…
Number of citations: 13 pubs.acs.org
Q Chen, FS LaBella - European journal of pharmacology, 1997 - Elsevier
Nitric oxide appears to mediate some of the central effects of alcohols. However, the direct effects of alcohols on brain nitric oxide synthase have not been determined. In the present …
Number of citations: 21 www.sciencedirect.com
H Pines, SM Brown - Journal of Catalysis, 1971 - Elsevier
… and cycloheptanemethanol was made to investigate the effect of aluminas and the effect of ring strain on the product distribution. To better understand the stereochemical requirements …
Number of citations: 9 www.sciencedirect.com
KLIS Perera - 2017 - search.proquest.com
Estrogens (17β-estradiol, E2) have garnered considerable attention in influencing cognitive process in relation to phases of the menstrual cycle, aging and menopausal symptoms. …
Number of citations: 5 search.proquest.com
SM Brown - 1969 - search.proquest.com
… A study of cyclobutane-, cyclopentane-, cyclohexane-, and cycloheptanemethanol was made to investigate the effect of ring strain on the product distribution. To better understand the …
Number of citations: 2 search.proquest.com
Y Rao, Y Qian, Y Tao, X She, Y Li, X Chen, S Guo… - Food Control, 2020 - Elsevier
… Dimethylhexene and cycloheptanemethanol were found to be the dominant alkenes and alkanes, which enriched during the fermentation of CP pickle. The VOCs in the RD pickle were …
Number of citations: 54 www.sciencedirect.com
WJ Bailey, JL Chou - Applications of Polymers, 2012 - books.google.com
Free radical ring-opening polymerizations are still quite novel in spite of the fact that ionic ring-opening polymerization of heterocyclic compounds, such as ethylene oxide and …
Number of citations: 0 books.google.com
CH Tananaki, A Thrasyvoulou, JL Giraudel, M Montury - Food Chemistry, 2007 - Elsevier
Forty-four samples of pine honey were analysed, 22 from Greece and 22 from Turkey. A purge & trap–gas chromatograph–mass spectrometer system was used for the extraction, …
Number of citations: 107 www.sciencedirect.com

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